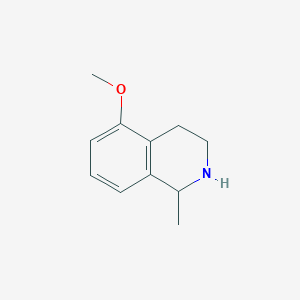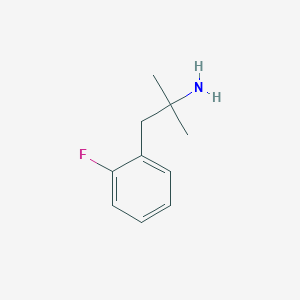
1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline
Vue d'ensemble
Description
1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a methoxy group at the 5-position and a methyl group at the 1-position distinguishes this compound from other tetrahydroisoquinolines. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.
Substitution: It can undergo N-alkylation reactions with various alkyl halides to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline derivatives.
Substitution: N-substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its neuroprotective and neurotoxic effects . The compound may also interact with other receptors and enzymes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methyl groups, making it less specific in its biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups, which may alter its pharmacological profile.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy group, affecting its reactivity and biological effects.
Uniqueness: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The methoxy group at the 5-position and the methyl group at the 1-position enhance its specificity and potential therapeutic applications compared to other tetrahydroisoquinolines.
Propriétés
IUPAC Name |
5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBJACMXXZTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid](/img/structure/B7791899.png)







